4-[(5Z)-5-{[2-(dipropylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid
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Overview
Description
4-[(5Z)-5-{[2-(dipropylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5Z)-5-{[2-(dipropylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid involves multiple steps, including the formation of the pyrido[1,2-a]pyrimidine core, the introduction of the thiazolidinone ring, and the final coupling with butanoic acid. The synthetic route typically involves:
Formation of the Pyrido[1,2-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Thiazolidinone Ring: This is achieved through a cyclocondensation reaction involving a thioamide and a carbonyl compound.
Coupling with Butanoic Acid: The final step involves the coupling of the intermediate with butanoic acid using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, optimization of reaction conditions, and the use of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrido[1,2-a]pyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology
In biology, the compound may have potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its potential therapeutic effects. Its ability to interact with biological targets could make it useful in the treatment of various diseases.
Industry
In industry, the compound could be used in the development of new materials. Its unique structure could impart desirable properties to polymers or other materials.
Mechanism of Action
The mechanism of action of 4-[(5Z)-5-{[2-(dipropylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid likely involves interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound’s structure suggests it could act as an inhibitor or modulator of these targets, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4H-pyrido[1,2-a]pyrimidin-4-ones: These compounds share the pyrido[1,2-a]pyrimidine core and have similar chemical properties.
Thiazolidinones: These compounds share the thiazolidinone ring and have similar reactivity.
Uniqueness
What sets 4-[(5Z)-5-{[2-(dipropylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid apart is the combination of these two moieties in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C22H26N4O4S2 |
---|---|
Molecular Weight |
474.6 g/mol |
IUPAC Name |
4-[(5Z)-5-[[2-(dipropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid |
InChI |
InChI=1S/C22H26N4O4S2/c1-3-10-24(11-4-2)19-15(20(29)25-12-6-5-8-17(25)23-19)14-16-21(30)26(22(31)32-16)13-7-9-18(27)28/h5-6,8,12,14H,3-4,7,9-11,13H2,1-2H3,(H,27,28)/b16-14- |
InChI Key |
YJMBGEOJOSEOSC-PEZBUJJGSA-N |
Isomeric SMILES |
CCCN(CCC)C1=C(C(=O)N2C=CC=CC2=N1)/C=C\3/C(=O)N(C(=S)S3)CCCC(=O)O |
Canonical SMILES |
CCCN(CCC)C1=C(C(=O)N2C=CC=CC2=N1)C=C3C(=O)N(C(=S)S3)CCCC(=O)O |
Origin of Product |
United States |
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